molecular formula C13H18O3 B13685755 5-(4-Methoxy-2-methylphenyl)pentanoic Acid

5-(4-Methoxy-2-methylphenyl)pentanoic Acid

Cat. No.: B13685755
M. Wt: 222.28 g/mol
InChI Key: XLRXVJLCKVLRHZ-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-methylphenyl)pentanoic Acid is an organic compound with the molecular formula C12H16O3 It is characterized by a pentanoic acid backbone substituted with a 4-methoxy-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-2-methylphenyl)pentanoic Acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methoxy-2-methylbenzene.

    Friedel-Crafts Alkylation: This step involves the alkylation of 4-methoxy-2-methylbenzene with a suitable alkyl halide under acidic conditions to introduce the pentanoic acid chain.

    Oxidation: The resulting intermediate is then oxidized to form the carboxylic acid group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the Friedel-Crafts alkylation and oxidation steps.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-2-methylphenyl)pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

5-(4-Methoxy-2-methylphenyl)pentanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-2-methylphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)pentanoic Acid: Similar structure but lacks the 2-methyl group.

    5-(4-Hydroxy-3-methoxyphenyl)pentanoic Acid: Contains a hydroxyl group instead of a methoxy group.

    5-(4-Methoxy-3-methylphenyl)pentanoic Acid: Similar structure with a different substitution pattern on the aromatic ring.

Uniqueness

5-(4-Methoxy-2-methylphenyl)pentanoic Acid is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

5-(4-methoxy-2-methylphenyl)pentanoic acid

InChI

InChI=1S/C13H18O3/c1-10-9-12(16-2)8-7-11(10)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)

InChI Key

XLRXVJLCKVLRHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCCCC(=O)O

Origin of Product

United States

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